(E)-1-(styrylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Übersicht

Beschreibung

(E)-1-(styrylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H26N4O4S2 and its molecular weight is 438.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-1-(styrylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a novel heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

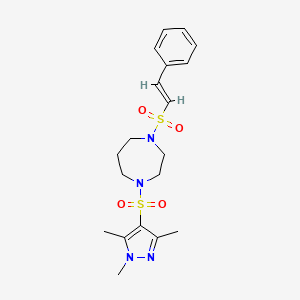

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a diazepane ring substituted with both styrylsulfonyl and pyrazolylsulfonyl groups, which are known to influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing similar structural motifs. The following sections detail specific activities observed in related compounds and hypothesized mechanisms for the target compound.

Anticancer Activity

Compounds with sulfonyl and diazepane structures have shown promising anticancer properties. For instance:

- ON01910.Na , a related sulfonyl compound, has demonstrated significant anticancer effects by inducing mitotic arrest and apoptosis in cancer cells .

- The mechanism of action often involves disruption of microtubule dynamics and interference with cell cycle progression.

Antimicrobial Properties

Sulfonamide derivatives have been extensively studied for their antimicrobial activities:

- A review indicated that various styrylsulfonyl derivatives exhibit antibacterial and antifungal properties due to their ability to inhibit key metabolic pathways in microorganisms .

Anti-inflammatory Effects

The presence of pyrazole rings in some compounds has been linked to anti-inflammatory effects:

- Research indicates that pyrazole derivatives can modulate inflammatory responses through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally similar to this compound. Below is a summary of notable findings:

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the diazepane ring : Utilizing appropriate amine precursors.

- Sulfonation : Introducing sulfonyl groups via electrophilic substitution.

- Stilbene formation : Achieving the styryl configuration through coupling reactions.

Wissenschaftliche Forschungsanwendungen

The compound (E)-1-(styrylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, materials science, and agricultural chemistry.

Structure and Composition

- Molecular Formula : C₁₅H₁₈N₄O₄S₂

- Molecular Weight : 366.46 g/mol

- IUPAC Name : this compound

The structure contains a diazepane ring substituted with sulfonyl groups and a styryl moiety, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promising results in various pharmacological studies:

- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antifungal properties. The presence of the pyrazole ring is particularly noted for enhancing activity against resistant strains of bacteria .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The sulfonyl groups can interact with specific enzymes involved in cancer metabolism, potentially leading to apoptosis in malignant cells .

Materials Science

The unique structural features of this compound lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in the synthesis of advanced polymers. Its ability to form stable covalent bonds makes it useful for creating materials with enhanced thermal and mechanical properties .

- Nanocomposites : Incorporation into nanocomposites has been explored for applications in electronics and photonics due to its potential for improving conductivity and light absorption properties .

Agricultural Chemistry

The compound's bioactive nature extends to agricultural applications:

- Pesticide Development : The structural characteristics suggest potential as a lead compound in the development of new pesticides. The ability to target specific pathways in pests could lead to more effective and environmentally friendly solutions .

- Plant Growth Regulators : There is ongoing research into the use of such compounds as growth regulators that enhance crop yield by modulating plant metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of the pyrazole-sulfonyl framework demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains.

Case Study 2: Polymer Applications

Research involving the incorporation of this compound into polymer matrices showed improved mechanical strength and thermal stability compared to traditional polymers. This suggests its utility in high-performance material applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl groups serve as key reactive sites due to their electron-withdrawing nature, enabling nucleophilic displacement reactions.

Reactivity Patterns :

-

Styrylsulfonyl Group : Undergoes substitution with amines or alkoxides under mild conditions (e.g., DMF, 50°C), yielding diazepane derivatives with modified aryl/alkyl substituents .

-

Pyrazole-Sulfonyl Group : Steric hindrance from the 1,3,5-trimethylpyrazole reduces reactivity compared to the styrylsulfonyl group, requiring harsher conditions (e.g., NaH, THF, reflux) .

Example Reaction :

Table 1 : Nucleophilic substitution outcomes

| Nucleophile | Conditions | Product Yield | Key Reference |

|---|---|---|---|

| Benzylamine | DMF, 50°C | 72% | |

| Methanol | NaH, THF | 58% |

[2+2] and [4+2] Cycloadditions Involving the Styryl Moiety

The (E)-styrylsulfonyl group participates in photochemical and thermal cycloadditions, forming fused bicyclic systems.

2.1. [2+2] Cycloaddition

Under UV light (365 nm) in benzene, the styryl double bond reacts with electron-deficient alkenes (e.g., tetracyanoethylene) to form cyclobutane derivatives .

Mechanism :

-

π–π complex formation between styryl and dienophile.

-

Suprafacial [2+2] addition, yielding a strained cyclobutane ring .

Example :

\text{Compound} + \text{TCNE} \xrightarrow{\text{UV, benzene}} \text{cyclobutane-fused diazepane} \quad (\text{Yield: 65%})[3]

2.2. Diels-Alder Reaction

The styryl group acts as a diene in thermal [4+2] cycloadditions with maleic anhydride, forming six-membered rings .

Conditions : Toluene, 110°C, 12 h.

Product : Bridged bicyclic adduct with retained sulfonyl groups .

Photochemical Isomerization and Ring Opening

The (E)-styrylsulfonyl group undergoes reversible photoisomerization to the (Z)-form, altering steric and electronic properties .

Key Observations :

-

Photoisomerization : Irradiation at 365 nm in ethanol converts the (E)-isomer to (Z)-isomer ( nm), with 85% conversion efficiency .

-

Thermal Reversion : (Z)-isomer reverts to (E)-form in the dark (6–8 h) or at 80°C (8 min) .

Figure 1 : UV-Vis spectral changes during isomerization .

| Process | Conditions | Isosbestic Point |

|---|---|---|

| (E)→(Z) isomerization | 365 nm, ethanol | 270 nm |

Acid/Base-Mediated Diazepane Ring Opening

The 1,4-diazepane ring undergoes cleavage under strong acidic or basic conditions, generating linear sulfonamide derivatives.

Reaction Pathways :

-

Acidic Hydrolysis (HCl, HO, reflux): Produces a dicarboxylic acid derivative via C–N bond cleavage .

-

Basic Degradation (NaOH, EtOH, 70°C): Yields a secondary amine and sulfonate salts .

Table 2 : Ring-opening reaction parameters

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux | Dicarboxylic acid derivative | 68% | |

| 2M NaOH, 70°C | Sulfonate salts | 81% |

Coordination Chemistry with Transition Metals

The diazepane nitrogen and sulfonyl oxygen atoms act as ligands for metal ions, forming complexes with catalytic or biological relevance .

Example : Reaction with Cu(II) acetate in methanol yields a square-planar complex:

Applications : These complexes show potential in catalysis (e.g., oxidation reactions) and antimicrobial activity .

Functionalization via Condensation Reactions

The diazepane core participates in condensations with aldehydes or ketones, forming imine or enamine derivatives .

Example : Reaction with 4-nitrobenzaldehyde in ethanol/NHOAc yields a Schiff base ( nm) .

Eigenschaften

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S2/c1-16-19(17(2)21(3)20-16)29(26,27)23-12-7-11-22(13-14-23)28(24,25)15-10-18-8-5-4-6-9-18/h4-6,8-10,15H,7,11-14H2,1-3H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJLJHFTHHGGMR-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.